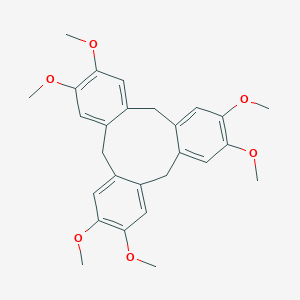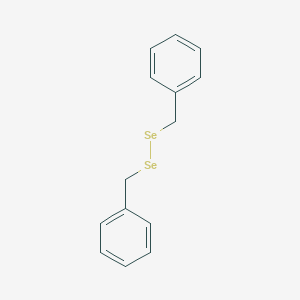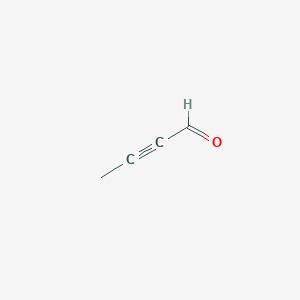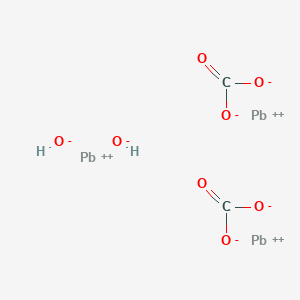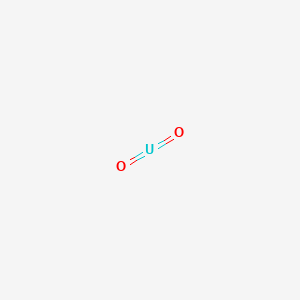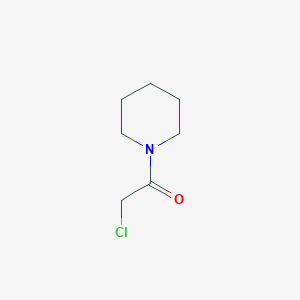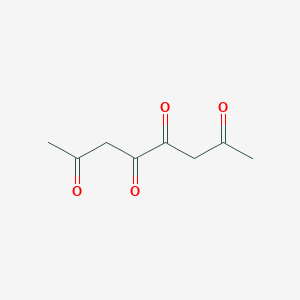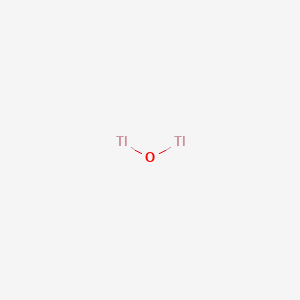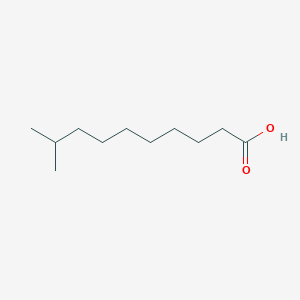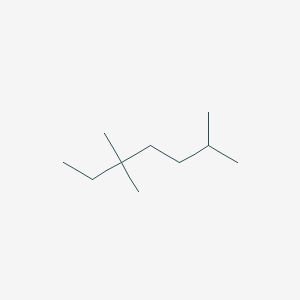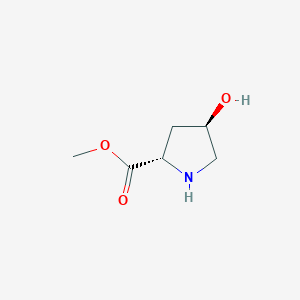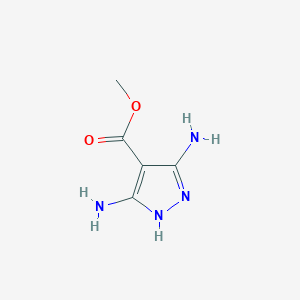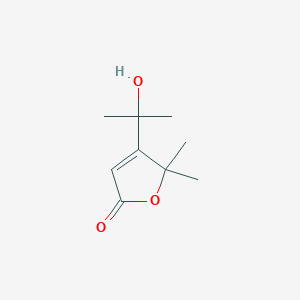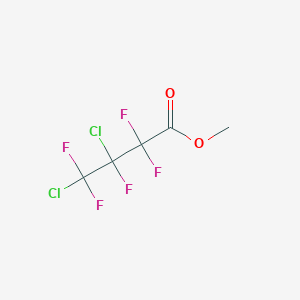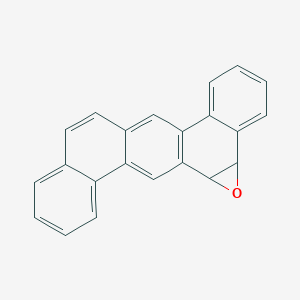
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene, also known as benzo[a]pyrene diol epoxide (BPDE), is a highly carcinogenic compound found in tobacco smoke, grilled foods, and polluted air. It is a potent mutagen and can cause DNA damage, leading to the development of cancer.
Wirkmechanismus
BPDE exerts its carcinogenic effects by forming covalent adducts with DNA, leading to the formation of bulky DNA lesions. These lesions can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemische Und Physiologische Effekte
BPDE has been shown to induce DNA damage, leading to the activation of DNA repair pathways and cell cycle checkpoints. However, if the damage is severe and cannot be repaired, it can lead to cell death or the development of cancer. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPDE is a well-studied compound and has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. However, its highly reactive nature and carcinogenic properties make it difficult to handle and require specialized equipment and safety protocols.
Zukünftige Richtungen
Future research on BPDE should focus on developing new methods to prevent or repair DNA damage caused by this compound. This can involve the development of new drugs or therapies that can target the DNA repair pathways or reduce oxidative stress and inflammation. Additionally, research can focus on identifying new biomarkers for BPDE exposure and developing new methods to detect and quantify BPDE in various environmental matrices.
Synthesemethoden
BPDE can be synthesized by the oxidation of 5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene[a]pyrene (BaP) with various oxidizing agents such as m-chloroper5,6-Epoxy-5,6-dihydrodibenz(a,h)anthraceneic acid or potassium permanganate. The resulting product is a mixture of four stereoisomers, two of which are highly carcinogenic and can cause mutations in DNA.
Wissenschaftliche Forschungsanwendungen
BPDE has been extensively studied in the field of cancer research due to its potent mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. BPDE has been shown to induce mutations in various genes, including the tumor suppressor gene p53, leading to the development of cancer.
Eigenschaften
CAS-Nummer |
1421-85-8 |
|---|---|
Produktname |
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene |
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
22-oxahexacyclo[12.9.0.03,12.04,9.015,20.021,23]tricosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C22H14O/c1-2-6-15-13(5-1)9-10-14-11-19-16-7-3-4-8-17(16)21-22(23-21)20(19)12-18(14)15/h1-12,21-22H |
InChI-Schlüssel |
XMMYSZBPSFQXDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



